ethyl N-[1,1,1,3,3,3-hexafluoro-2-(furan-2-ylmethylamino)propan-2-yl]carbamate
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Overview
Description
Ethyl N-[1,1,1,3,3,3-hexafluoro-2-(furan-2-ylmethylamino)propan-2-yl]carbamate is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high stability and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[1,1,1,3,3,3-hexafluoro-2-(furan-2-ylmethylamino)propan-2-yl]carbamate typically involves the reaction of hexafluoropropylene with furan-2-ylmethylamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with ethyl chloroformate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[1,1,1,3,3,3-hexafluoro-2-(furan-2-ylmethylamino)propan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of hexafluoro-2-(furan-2-ylmethylamino)propan-2-one.
Reduction: Formation of hexafluoro-2-(furan-2-ylmethylamino)propan-2-ol.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Ethyl N-[1,1,1,3,3,3-hexafluoro-2-(furan-2-ylmethylamino)propan-2-yl]carbamate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl N-[1,1,1,3,3,3-hexafluoro-2-(furan-2-ylmethylamino)propan-2-yl]carbamate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with similar stability and reactivity.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another fluorinated compound with comparable properties.
Uniqueness
Ethyl N-[1,1,1,3,3,3-hexafluoro-2-(furan-2-ylmethylamino)propan-2-yl]carbamate stands out due to its unique combination of a carbamate group and a furan ring, which imparts distinct chemical and biological properties. The presence of multiple fluorine atoms further enhances its stability and reactivity, making it a valuable compound in various applications.
Properties
IUPAC Name |
ethyl N-[1,1,1,3,3,3-hexafluoro-2-(furan-2-ylmethylamino)propan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F6N2O3/c1-2-21-8(20)19-9(10(12,13)14,11(15,16)17)18-6-7-4-3-5-22-7/h3-5,18H,2,6H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BACKIXGGNOZETE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)NCC1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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